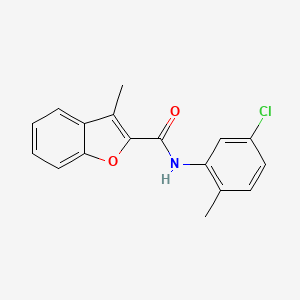
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as CM156, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been shown to have promising properties in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has also been shown to activate certain transcription factors such as Nrf2, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce the production of inflammatory mediators such as cytokines and prostaglandins. In neurodegenerative disease research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce oxidative stress, inflammation, and amyloid beta deposition in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is its high potency and selectivity for its target enzymes. This allows for lower doses to be used in experiments, reducing the risk of toxicity. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide research. In cancer research, further studies could focus on the combination of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide with other chemotherapeutic agents to enhance its anti-cancer effects. In inflammation research, further studies could focus on the development of more soluble analogs of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide for in vivo use. In neurodegenerative disease research, further studies could focus on the long-term effects of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide treatment and its potential for disease modification. Overall, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 5-chloro-2-methylphenylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurodegenerative disease research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-8-12(18)9-14(10)19-17(20)16-11(2)13-5-3-4-6-15(13)21-16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBVGQWSXGKDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


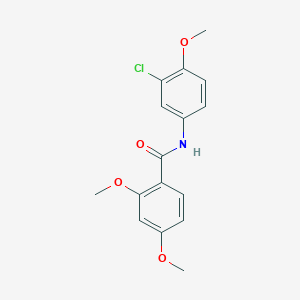


![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)
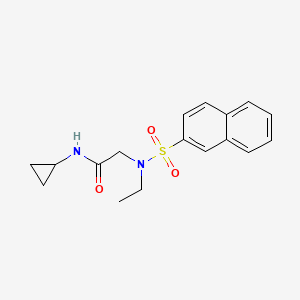
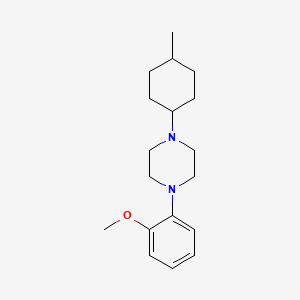
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)


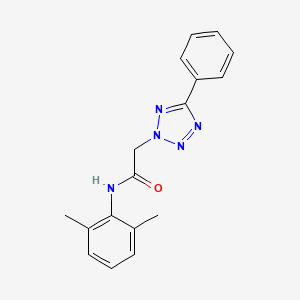
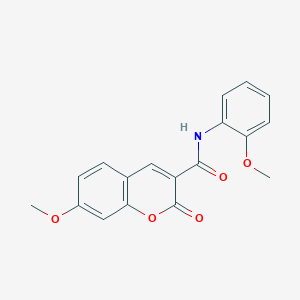
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)